molecular formula C11H12O3 B13446370 (S)-Oxiraneacetic Acid Phenylmethyl Ester

(S)-Oxiraneacetic Acid Phenylmethyl Ester

Cat. No.: B13446370
M. Wt: 192.21 g/mol
InChI Key: WHGRMPDLBKOMMA-JTQLQIEISA-N
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Description

(S)-Oxiraneacetic Acid Phenylmethyl Ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can influence its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Oxiraneacetic Acid Phenylmethyl Ester typically involves the esterification of oxiraneacetic acid with phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:

Oxiraneacetic Acid+PhenylmethanolH2SO4(S)-Oxiraneacetic Acid Phenylmethyl Ester+H2O\text{Oxiraneacetic Acid} + \text{Phenylmethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Oxiraneacetic Acid+PhenylmethanolH2​SO4​​(S)-Oxiraneacetic Acid Phenylmethyl Ester+H2​O

Industrial Production Methods

Industrial production of esters often employs similar esterification reactions but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-Oxiraneacetic Acid Phenylmethyl Ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing oxiraneacetic acid and phenylmethanol. These products can then participate in further biochemical pathways . The chiral nature of the compound can influence its binding to specific enzymes and receptors, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Oxiraneacetic Acid Phenylmethyl Ester is unique due to its chiral nature, which can influence its reactivity and interactions in biological systems. This makes it particularly valuable in applications requiring specific stereochemistry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

benzyl 2-[(2S)-oxiran-2-yl]acetate

InChI

InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1

InChI Key

WHGRMPDLBKOMMA-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](O1)CC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(O1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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